molecular formula C8H5NO2 B1289142 5-Formyl-2-hydroxybenzonitrile CAS No. 73289-79-9

5-Formyl-2-hydroxybenzonitrile

Cat. No. B1289142
CAS RN: 73289-79-9
M. Wt: 147.13 g/mol
InChI Key: PWQHSYDCGDVARU-UHFFFAOYSA-N
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Description

5-Formyl-2-hydroxybenzonitrile is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 5-Formyl-2-hydroxybenzonitrile involves heating a mixture of 3-bromo-4-hydroxybenzaldehyde and cuprous cyanide in DMF at 180°C for 8 hours . The solution is then filtered off and purified .

Scientific Research Applications

Photochemical Properties

The study of substituted benzonitriles, including compounds like 5-chloro-2-hydroxybenzonitrile, reveals significant insights into their photochemical properties. For example, the photochemistry of these compounds in aqueous solutions using transient absorption spectroscopy and product analysis has been explored, uncovering the formation of various transient species and photoproducts. This research can provide a foundational understanding of the behavior of 5-Formyl-2-hydroxybenzonitrile under similar conditions (Bonnichon et al., 1999).

Herbicide Resistance in Transgenic Plants

The development of herbicide resistance in transgenic plants through the expression of specific detoxification genes has been a significant area of research. For instance, a study demonstrated how the introduction of a bacterial gene that converts bromoxynil (a close relative of 5-Formyl-2-hydroxybenzonitrile) to a non-toxic metabolite in plants conferred resistance to the herbicide. This approach could potentially be applied to 5-Formyl-2-hydroxybenzonitrile (Stalker et al., 1988).

Alkaline Hydrolysis Studies

The alkaline hydrolysis of compounds like 2-formylbenzonitrile has been investigated, which can provide insights into the behavior of 5-Formyl-2-hydroxybenzonitrile in basic solutions. Understanding the hydrolysis mechanism and the effects of various substituents can be crucial in predicting the environmental fate and breakdown pathways of such compounds (Bowden et al., 1997).

Synthesis of Pharmaceuticals

Research into the synthesis of pharmaceuticals, using related compounds as intermediates, highlights the potential of 5-Formyl-2-hydroxybenzonitrile in drug synthesis. For example, the synthesis of febuxostat, an anti-gout drug, from 4-hydroxybenzonitrile shows the relevance of hydroxybenzonitriles in medicinal chemistry (Zheng, 2008).

Studies on Serotonin Receptor Agonists

Research involving compounds like 25CN-NBOH, derived from 2-hydroxybenzonitrile, for investigating serotonin receptor activation demonstrates the potential use of 5-Formyl-2-hydroxybenzonitrile in neuropsychopharmacology and as a tool in neuroscience research (Rørsted et al., 2021).

Synthesis Optimization Studies

Studies on optimizing the synthesis of derivatives like 3,5-dimethyl-4-hydroxybenzonitrile provide valuable information on improving the synthesis processes for related compounds like 5-Formyl-2-hydroxybenzonitrile. This research can help in developing more efficient and cost-effective methods for producing these chemicals (Wu, 2010).

properties

IUPAC Name

5-formyl-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQHSYDCGDVARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622514
Record name 5-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-hydroxybenzonitrile

CAS RN

73289-79-9
Record name 5-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-4-hydroxybenzaldehyde (1.00 g, 4.97 mmol) in DMF (10 mL) was added cuprous cyanide (660 mg, 7.46 mmol). The mixture was heated at 180° C. for 8 hours. The solution was filtered off and purified by chromatography on silica gel (PE/EtOAc=8:1) (210 mg, 29%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
660 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxybenzonitrile (4.70 g, 41.6 mmol) in acetic acid (40 mL) was added hexamethylenetetraamine (8.7 g, 62.4 mmol) and the mixture was heated to 120° C. for 2 h. The mixture was cooled to room temperature, followed by a standard aqueous/EtOAc workup and purified by silica gel column chromatography (PE:EA=1:1) to afford 5-formyl-2-hydroxybenzonitrile (Intermediate 47a) as a white powder (540 mg, 9%) and 3-formyl-2-hydroxybenzonitrile (Intermediate 47b) as a white powder (1.17 g, 19%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Zhang, Y Lv, Y Lei, D Liu, Y Feng, J Zhao… - European Journal of …, 2018 - Elsevier
… A mixture of 5-formyl-2-hydroxybenzonitrile (0.04 mol), alkyl chloride or alkyl bromide (0.05 mol) and anhydrous potassium carbonate (0.08 mol) in DMF (40 mL) was reacted at 80 C for …
Number of citations: 39 www.sciencedirect.com
K Bondar, M Bokan, G Gellerman, LD Patsenker - Dyes and Pigments, 2020 - Elsevier
Fluorescent 4-hydroxystyryl dyes are useful for many biomedical and pharmaceutical assays, and other analyte sensing applications. However, these dyes often suffer from limited …
Number of citations: 7 www.sciencedirect.com

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